3-bromo-2-hydroxy-4-methylbenzoic acid
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Overview
Description
3-Bromo-2-hydroxy-4-methylbenzoic acid is an organic compound with the molecular formula C8H7BrO3 It is a derivative of benzoic acid, characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group attached to the benzene ring
Preparation Methods
The synthesis of 3-bromo-2-hydroxy-4-methylbenzoic acid can be achieved through several routes. One common method involves the bromination of 2-hydroxy-4-methylbenzoic acid using bromine in the presence of a suitable catalyst. The reaction typically proceeds under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial production methods may involve multi-step synthesis starting from readily available precursors. For example, the synthesis might begin with the methylation of salicylic acid, followed by bromination to introduce the bromine atom at the appropriate position.
Chemical Reactions Analysis
3-Bromo-2-hydroxy-4-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include bromine for bromination, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Bromo-2-hydroxy-4-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-2-hydroxy-4-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-Bromo-2-hydroxy-4-methylbenzoic acid can be compared with other similar compounds, such as:
2-Hydroxy-4-methylbenzoic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-Bromo-4-methylbenzoic acid: Lacks the hydroxyl group, which affects its solubility and reactivity.
3-Bromo-2-methylbenzoic acid:
The presence of both the bromine atom and hydroxyl group in this compound makes it unique, providing a combination of reactivity and functionality that can be exploited in various applications.
Properties
CAS No. |
854452-61-2 |
---|---|
Molecular Formula |
C8H7BrO3 |
Molecular Weight |
231 |
Purity |
95 |
Origin of Product |
United States |
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